Product packaging for Mangostenol(Cat. No.:CAS No. 437711-43-8)

Mangostenol

Cat. No.: B1238761
CAS No.: 437711-43-8
M. Wt: 426.5 g/mol
InChI Key: ATOPEAUOJODWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botanical Sources and Distribution

Mangostenol is primarily isolated from the mangosteen fruit (Garcinia mangostana), a tropical tree native to Southeast Asia. psu.edu This plant is a rich source of various xanthones, which are found in several parts of the tree, including the fruit, pericarp (the rind or peel), bark, and leaves. oncologyradiotherapy.com While many xanthones have been identified from Garcinia mangostana, this compound, along with Mangostenone A and Mangostenone B, was first isolated from the green fruit hulls of the plant. acs.orgresearchgate.net

The Garcinia genus is well-known for being rich in prenylated xanthones. tandfonline.com Phytochemical studies have revealed that Garcinia mangostana contains a diverse array of these compounds. acs.org

Distribution within Plant Tissues

The concentration and composition of xanthones, including this compound, vary in different tissues of the Garcinia mangostana tree.

Pericarp (Fruit Hull): The pericarp, or the outer wall of the fruit, is a significant source of xanthones. biointerfaceresearch.comnih.gov Research on the green fruit hulls led to the isolation of this compound. acs.orgresearchgate.net The pericarp is known to contain a complex mixture of polyphenolic compounds, including various xanthones, anthocyanins, and tannins. biointerfaceresearch.comscitepress.org The majority of phenolic compounds in the mangosteen fruit are found in the pericarp. biointerfaceresearch.com

Heartwood: While specific studies focusing solely on the this compound content in the heartwood are limited, xanthones, in general, are known to be present in the heartwood of Garcinia mangostana. mdpi.com

Other Tissues: Xanthones have also been isolated from the stem bark and leaves of Garcinia mangostana. oncologyradiotherapy.comtandfonline.com The yellow gum or latex of the mangosteen is also a rich source of xanthones. mdpi.com Secretory ducts containing this yellow latex are distributed throughout the fruit (exocarp, mesocarp, endocarp, and aril), as well as in the flower, stem, and leaves. ipb.ac.id

Table 1: Distribution of Xanthones in Garcinia mangostana

Plant PartPresence of XanthonesSpecific Compounds Mentioned in Research
Pericarp/Fruit HullHighThis compound, Mangostenone A, Mangostenone B, α-Mangostin, γ-Mangostin, Gartanin, Garcinone B, Mangostinone, Mangostanol (B179805), Epicatechin, Trapezifolixanthone, Tovophyllin B acs.orgresearchgate.netscitepress.orgmdpi.com
HeartwoodPresentGeneral xanthones mdpi.com
Stem BarkPresentMangosharin, α-Mangostin, β-Mangostin, Garcinone D, Mangostanol tandfonline.com
LeavesPresentGeneral xanthones oncologyradiotherapy.com
Yellow Gum/LatexHighα-Mangostin, γ-Mangostin mdpi.com
Arils (Seed Coats)Present1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one, 1,3,7-trihydroxy-2,8-bis(3-methyl-2-buten-1-yl)-9H-xanthen-9-one, α-mangostin, demethylcalabaxanthone, and mangostanin nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O7 B1238761 Mangostenol CAS No. 437711-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

437711-43-8

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

1,3,6-trihydroxy-2-(2-hydroxy-3-methylbut-3-enyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C24H26O7/c1-11(2)6-7-13-20-18(10-17(27)24(13)30-5)31-19-9-16(26)14(8-15(25)12(3)4)22(28)21(19)23(20)29/h6,9-10,15,25-28H,3,7-8H2,1-2,4-5H3

InChI Key

ATOPEAUOJODWMN-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)O)OC)C

melting_point

157-159°C

physical_description

Solid

Synonyms

mangostenol

Origin of Product

United States

Table of Compounds

Isolation and Purification Methodologies of Mangostenol

Conventional Extraction Techniques

Traditional methods for extracting Mangostenol from its natural source, the mangosteen pericarp, primarily rely on the use of solvents and established laboratory procedures. These techniques, while foundational, often face challenges in terms of efficiency, solvent consumption, and processing time. plos.orgscielo.br

Solvent-Based Extraction Optimization

The choice of solvent is a critical factor in the extraction of this compound and other xanthones. The principle of "like dissolves like" governs this process, where the polarity of the solvent is matched with the polarity of the target compound. Organic solvents such as ethanol (B145695), ethyl acetate (B1210297), and acetone (B3395972) are commonly employed. e3s-conferences.orgmdpi.comtjnpr.org

Research has shown that different solvents yield varying efficiencies. For instance, a study comparing ethanol, acetone, and ethyl acetate for the extraction of xanthones from mangosteen rind found that ethanol yielded the highest amount of extract. tjnpr.org However, another study highlighted that ethyl acetate extract contained the highest concentration of α-mangostin and γ-mangostin. tjnpr.org This underscores the importance of optimizing solvent selection based on the specific target compound. For example, using a 60% ethanol solution in a reflux extraction has been shown to separate this compound along with other xanthones like mangostanin and gartanin. e3s-conferences.org The optimization of solvent concentration is also crucial, as demonstrated by the use of 50% ethanol for optimal α-mangostin extraction via Soxhlet. nih.gov

SolventKey Findings
Ethanol Generally provides the highest extract yield. tjnpr.org A 60% solution is effective for reflux extraction of this compound. e3s-conferences.org
Ethyl Acetate Can yield the highest concentration of specific xanthones like α-mangostin and γ-mangostin. tjnpr.org
Acetone Another effective organic solvent for xanthone (B1684191) extraction. tjnpr.org
Methylene Chloride Used to extract α-mangostin and γ-mangostin. plos.org
Methanol (B129727) Employed in the extraction of various xanthones, including mangostanol (B179805). mdpi.comcaldic.com

Reflux Extraction

Reflux extraction is a technique that involves heating the solvent with the plant material, with the subsequent vapor being condensed and returned to the extraction vessel. This method allows for extraction at a constant temperature over an extended period.

A study utilizing reflux extraction with a 60% ethanol solution successfully isolated several xanthones, including this compound. The separation rates for mangostanin, mangostanol, 8-desoxygartanin (B23551), gartanin, and α-mangostin were reported as 1.12, 1.38, 1.22, 0.85, and 2.87 mg/g, respectively, with high purities. e3s-conferences.org Another reflux extraction using distilled water at 100°C for two hours yielded a crude extract from the mangosteen pericarp. e3s-conferences.org While effective, conventional methods like heat reflux are often time-consuming and can result in lower product recovery compared to more modern techniques. plos.orgscielo.br

Sequential Extraction Strategies

Sequential extraction employs a series of solvents with varying polarities to selectively isolate compounds from a complex mixture. plos.orgnih.gov This strategy can enhance the purity of the target compound by systematically removing impurities. plos.orgnih.gov

An innovative sequential extraction methodology for α-mangostin from mangosteen pericarps involved the use of water, hexane (B92381), and acetonitrile (B52724). plos.orgplos.orgnih.gov The initial water extraction removed polar impurities. plos.orgnih.gov This was followed by hexane to remove non-polar compounds, and finally, acetonitrile was used to extract the desired xanthones. plos.orgplos.org This three-stage process achieved a 73% recovery of α-mangostin with a yield of 46.75 mg/g and a purity of 67.9%. plos.orgplos.orgnih.gov This method is noted for being a cost-effective and resource-efficient alternative to other techniques. plos.orgnih.gov

Advanced Separation Techniques

To overcome the limitations of conventional methods, advanced separation techniques are employed to achieve higher purity and yield of this compound. These methods offer greater resolution and efficiency in separating complex mixtures of xanthones.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample. ontosight.aiwikipedia.org This method relies on the partitioning of solutes between two immiscible liquid phases, with a centrifugal force field retaining the stationary phase. ontosight.aiaocs.org

HSCCC has been successfully applied to the preparative separation of major xanthones from mangosteen pericarp. nih.gov In one study, a two-phase solvent system of petroleum ether/ethyl acetate/methanol/water was used to isolate α-mangostin and γ-mangostin with high purity in a single step. nih.gov Another efficient preparative HSCCC method used a solvent system of Methanol/water/Ethanol/Hexane/methyl tert-butyl ether to separate and isolate main bioactive xanthones from the alcoholic extract of Garcinia mangostana waste. researchgate.net

TechniqueSolvent SystemTarget CompoundsPurityReference
HSCCC Petroleum ether/ethyl acetate/methanol/water (10:5:5:1)α-mangostin, γ-mangostin93.6%, 98.4% nih.gov
HSCCC Methanol/water/Ethanol/Hexane/methyl tert-butyl ether (6:3:1:6:4 v/v)α-mangostin, γ-mangostin>96%, >93% researchgate.net
HPCCC Hexane/ethyl acetate/methanol/water (5:5:10:4 v/v)α-mangostin98.82% psu.edu

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the purification of chemical compounds from mixtures. fractioncollector.inforesearchgate.net The principle involves a stationary phase (packed in a column) and a mobile phase that percolates through the column, separating the components of the mixture based on their differential adsorption to the stationary phase. fractioncollector.info

For the purification of this compound and other xanthones, silica (B1680970) gel is a commonly used stationary phase. nih.gov The process often involves subjecting a crude extract to a silica gel column and eluting with a gradient of solvents, such as mixtures of chloroform (B151607) and methanol or hexanes and ethyl acetate. nih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. nih.govgoogle.com Further purification of these fractions can be achieved through repeated column chromatography or other techniques like preparative HPLC. nih.gov For instance, a chloroform extract of mangosteen was subjected to silica gel column chromatography using a gradient of methanol in chloroform to afford several fractions containing xanthones. nih.gov In another example, a polyamide column was used with a gradient elution of an ethanol solution to purify α-mangostin. google.com

Purity Assessment and Yield Optimization

Purity Assessment

The purity of the isolated this compound is a critical parameter, ensuring the quality and identity of the compound for research and other applications. The assessment is predominantly carried out using chromatographic and spectroscopic methods. While specific validation data for this compound is less common in literature, the methods applied to the major xanthone, α-mangostin, are directly applicable.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. oup.comirphouse.comresearchgate.net A validated Reverse-Phase HPLC (RP-HPLC) method can confirm the purity of a xanthone isolate. researchgate.net Key aspects of this assessment include:

Specificity: The method's ability to separate the target compound from other related compounds and impurities is confirmed by comparing the retention time of the sample peak with that of a pure reference standard. irphouse.com

Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectra at the start, apex, and end of a chromatographic peak are compared. A high degree of similarity indicates that the peak corresponds to a single compound. irphouse.com

Linearity, LOD, and LOQ: The method is validated for its linear dynamic range, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is sensitive and quantitative. oup.comtandfonline.com For example, a validated HPLC method for α-mangostin showed linearity in the range of 2.6–52 μg/mL. researchgate.net

Thin-Layer Chromatography (TLC), often coupled with densitometry, is another method used for purity and quantitative analysis. tjnpr.org The purity is assessed by comparing the Rf value of the isolated spot with a standard.

The table below summarizes key parameters from validated HPLC methods used for assessing the purity of mangosteen xanthones, which are indicative of the methodologies applied to this compound.

Analytical Method Parameter Finding/Value Reference
RP-HPLCLinearity (r²)> 0.999 oup.com
LOD0.02 µg/mL oup.com
LOQ0.08 µg/mL oup.com
Accuracy (Intra-day)98.1% - 100.8% oup.com
Accuracy (Inter-day)90.0% - 101.3% oup.com
Precision (Intra-day RSD)≤ 1.8% oup.com
Precision (Inter-day RSD)≤ 4.3% oup.com
LC-QTOF-MSLOD (for Mangostanol)5 - 500 ng/mL tandfonline.comtandfonline.com
LOQ (for Mangostanol)25 - 5000 ng/mL tandfonline.comtandfonline.com

This data is primarily based on the analysis of α-mangostin and other major xanthones but demonstrates the standard for purity assessment.

Yield Optimization

Optimizing the yield of this compound involves refining the initial extraction process to maximize the recovery of xanthones from the mangosteen rind. Several factors significantly influence the extraction efficiency.

Solvent Selection: The choice of solvent is crucial. Studies have compared solvents like ethanol, ethyl acetate, and acetone. While ethanol often produces the highest total extract yield, ethyl acetate has been shown to yield the highest concentration of specific xanthones like α-mangostin and γ-mangostin. tjnpr.org A 60% ethanol solution has also been used effectively in reflux extraction for compounds including mangostanol. e3s-conferences.org

Extraction Method: Modern techniques like Microwave-Assisted Extraction (MAE) can enhance the yield of xanthones and significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction. scielo.brresearchgate.net

Process Parameters: Response Surface Methodology (RSM) is often used to optimize parameters such as the solvent-to-feed (S/F) ratio and extraction time. scielo.brresearchgate.netscielo.br Research has shown that a higher S/F ratio generally increases the extraction yield due to a greater concentration gradient. scielo.br For MAE, an optimized S/F ratio of 20:1 and an extraction time of 9 minutes have been identified as effective for maximizing total xanthone content. scielo.brresearchgate.net Soaking the plant material before extraction can sometimes have an adverse effect on the yield. scielo.brresearchgate.net

The following table details the impact of different extraction parameters on the yield of xanthones from mangosteen rind.

Parameter Condition Effect on Yield Reference
Solvent EthanolHighest total extract yield (33.04%) tjnpr.org
Ethyl AcetateHighest concentration of α-mangostin (3.05%) and γ-mangostin (0.22%) tjnpr.org
AcetoneModerate extract yield (17.07%) tjnpr.org
Method Microwave-Assisted Extraction (MAE)Enhances yield, shortens time, reduces solvent use compared to conventional methods. scielo.brresearchgate.net
S/F Ratio (MAE) 20:1Optimized for maximum total xanthone content. scielo.brresearchgate.netscielo.br
Extraction Time (MAE) 9 minutesOptimized for maximum total xanthone content. scielo.brresearchgate.net
Pre-treatment SoakingFound to have an adverse effect on yield in MAE. scielo.brresearchgate.net

By carefully selecting the solvent and optimizing extraction conditions, the yield of crude xanthone extract, and subsequently the amount of pure this compound obtained after purification, can be significantly improved.

Biosynthetic Pathways of Mangostenol

Precursor Incorporation Studies (e.g., labeled precursors)

To elucidate the origins of the xanthone (B1684191) skeleton in Garcinia mangostana, precursor feeding studies using isotopically labeled compounds have been instrumental. Research on mangostin, a closely related and abundant xanthone, provides direct insight into the assembly of the shared xanthone core. rsc.org

In these studies, young Garcinia mangostana plants were fed with precursors labeled with Carbon-14 (¹⁴C) and Carbon-13 (¹³C). rsc.org The results from these experiments definitively showed that the mangostin xanthone skeleton is derived from one C6-C1 unit, which comes from benzoate (B1203000), and three C2 units, which are supplied by malonate. rsc.org

Further experiments using [1,2,3-¹³C₃]malonic acid demonstrated that its incorporation occurred exclusively into Ring A of the xanthone structure. rsc.org The pattern of labeling indicated two different possible arrangements of the C2 units, suggesting that the biosynthesis proceeds through the ring closure of a symmetrical intermediate. rsc.org Although initial studies with ¹⁴C-labeled precursors hinted at two potential malonate-shikimate routes, the ¹³C-labeling experiments provided clearer evidence for the specific contributions of benzoate and malonate units. rsc.org

Table 1: Labeled Precursor Feeding Studies for Xanthone Biosynthesis

Labeled Precursor FedKey FindingReference
¹⁴C- and ¹³C-labeled compoundsDemonstrated that the xanthone skeleton originates from a C6-C1 unit (benzoate) and three C2 units (malonates). rsc.org
[1,2,3-¹³C₃]malonic acidIncorporation was solely into Ring A of the xanthone structure, indicating derivation from a symmetrical intermediate. rsc.org

Shikimate-Acetate Mixed Pathway Contribution

The biosynthesis of nearly all simple oxygenated and prenylated xanthones in nature, including those in Garcinia mangostana, proceeds via a mixed shikimate-acetate pathway. nih.gov This hybrid pathway is fundamental as it sources the precursors for the two distinct aromatic rings of the xanthone core. nih.govnih.gov

One of the aromatic rings (Ring B) of the xanthone structure is generated from the shikimate pathway. nih.govnih.gov This pathway begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and leads to the formation of aromatic amino acids like L-phenylalanine. frontiersin.orgresearchgate.netgacbe.ac.inwikipedia.org In the context of xanthone biosynthesis, the shikimate pathway provides a phenylpropanoid precursor, specifically a C6-C1 benzoic acid derivative. rsc.orggoogle.com

The other aromatic ring (Ring A) is derived from the acetate-malonate pathway. nih.gov The convergence of these two pathways occurs through the condensation of the benzoate derivative with acetate (B1210297)/malonate units to form a benzophenone (B1666685) intermediate, which is the direct precursor to the xanthone skeleton. frontiersin.orgnih.gov This mixed pathway is a hallmark of flavonoid and xanthone biosynthesis. google.com

Acetate Polymalonate Pathway Contribution

The acetate-polymalonate pathway, also known as the polyketide pathway, is responsible for generating one of the aromatic rings (Ring A) of the mangostenol structure. nih.govontosight.aiwikipedia.org This pathway starts with acetyl-CoA, which is carboxylated to form malonyl-CoA. sips.org.in

The formation of the aromatic ring involves the sequential condensation of several two-carbon units derived from malonyl-CoA with a single acetyl-CoA starter unit. wikipedia.orgsips.org.in In the case of xanthones, three molecules of malonyl-CoA condense with the benzoate derivative from the shikimate pathway. rsc.org This chain-building process, catalyzed by a polyketide synthase enzyme, is followed by an intramolecular cyclization (aromatization) to form the phloroglucinol-type Ring A of the xanthone precursor. rsc.org This process is analogous to the formation of other plant phenolics, where a polyketide chain folds and condenses to create a stable aromatic ring structure. ontosight.aislideshare.net

Enzymatic Steps and Proposed Intermediates in Xanthone Biosynthesis

The biosynthesis of the xanthone core is a multi-enzyme process that proceeds through several key intermediates. While not every step has been fully characterized at the molecular level for Garcinia mangostana, a generally accepted pathway has been proposed based on studies in various xanthone-producing plants. frontiersin.orgnih.govresearchgate.net

The pathway can be viewed as beginning with precursors from both the shikimate and acetate pathways. nih.gov

Formation of Benzoyl-CoA : The shikimate pathway leads to L-phenylalanine, which is then converted to cinnamoyl-CoA. frontiersin.orgmdpi.com A series of enzymatic reactions involving cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL) produces the key intermediate, benzoyl-CoA. frontiersin.orgmdpi.com

Formation of the Benzophenone Intermediate : The central step is the condensation of benzoyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase. The product is a 2,4,6-trihydroxybenzophenone. researchgate.net

Hydroxylation : This benzophenone undergoes further hydroxylation to form 2,3',4,6-tetrahydroxybenzophenone (B1214623), which is considered a central intermediate in the biosynthesis of most plant xanthones. frontiersin.orgresearchgate.netmdpi.com This step is catalyzed by a benzophenone 3'-hydroxylase (B3'H), typically a cytochrome P450 monooxygenase. researchgate.net

Oxidative Cyclization : The pivotal step in forming the xanthone scaffold is the regioselective, intramolecular oxidative coupling of the 2,3',4,6-tetrahydroxybenzophenone intermediate. frontiersin.orgnih.govresearchgate.net This reaction, mediated by a specific cytochrome P450 enzyme, closes the pyrone ring (Ring C) to yield the core xanthone structure, 1,3,7-trihydroxyxanthone. frontiersin.orgresearchgate.net

Downstream Modifications : From this core structure, further modifications such as prenylation, methylation, and hydroxylation lead to the vast diversity of xanthones found in nature, including α-mangostin, γ-mangostin, and this compound. frontiersin.org For instance, the prenylation of 1,3,6,7-tetrahydroxyxanthone is a key step toward forming the mangostin-type xanthones. frontiersin.org

Table 2: Key Enzymes and Intermediates in Xanthone Biosynthesis

Enzyme/Enzyme ClassAbbreviationRoleIntermediate(s)Reference
Cinnamate-CoA ligaseCNLActivates cinnamic acidCinnamoyl-CoA frontiersin.orgmdpi.com
Benzophenone synthaseBPSCondenses benzoyl-CoA and 3x malonyl-CoA2,4,6-trihydroxybenzophenone researchgate.net
Benzophenone 3'-hydroxylaseB3'HHydroxylates the benzophenone intermediate2,3',4,6-tetrahydroxybenzophenone researchgate.net
Cytochrome P450 Monooxygenase-Catalyzes oxidative cyclization1,3,7-trihydroxyxanthone (Xanthone core) frontiersin.orgresearchgate.net

Analytical Methodologies for Mangostenol in Research Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been successfully applied to the analysis of mangostenol.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds in a mixture. For the analysis of xanthones like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique uses a non-polar stationary phase and a polar mobile phase.

Several studies have developed and validated HPLC methods for the analysis of xanthones, including this compound, in extracts from Garcinia mangostana (mangosteen). innovareacademics.inlcms.czirphouse.comresearchgate.netoup.com These methods are essential for the quality control of raw materials and finished products. innovareacademics.inirphouse.com

A typical RP-HPLC system for this compound analysis utilizes a C18 column. researchgate.netjapsonline.com The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a small percentage of an acid like phosphoric acid or formic acid to improve peak shape and resolution. innovareacademics.injapsonline.comthaiscience.info Detection is commonly performed using a UV-Vis detector, with wavelengths set at the maximum absorbance of the xanthones, which is typically around 245 nm, 319 nm, or 320 nm. innovareacademics.inirphouse.comresearchgate.netthaiscience.info

The retention time of this compound under specific chromatographic conditions allows for its identification, while the peak area is proportional to its concentration, enabling quantification. innovareacademics.in Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) of the analytical procedure. innovareacademics.inirphouse.com For instance, one validated method demonstrated linearity in the concentration range of 10–200 µg/mL with a high regression coefficient. irphouse.com Another study reported an LOD of 0.06 µg/mL and an LOQ of 0.17 µg/mL for α-mangostin, a related xanthone (B1684191), indicating the high sensitivity of the HPLC method. thaiscience.info

Table 1: Exemplary HPLC Parameters for Xanthone Analysis

ParameterValueReference
Column Develosil RP C-18 (5 μm, 4.6 x 150mm) irphouse.com
Hypersil® BDS C-18 (5 µm, 4.6 x 250 mm) thaiscience.info
Enduro C-18 (250 mm x 4.6 mm) japsonline.com
Mobile Phase Gradient of 70-80% acetonitrile in 0.1% v/v orthophosphoric acid thaiscience.info
Acetonitrile: water with 0.1% phosphoric acid (95:5) japsonline.com
Methanol-water (95:5% v/v) researchgate.net
Flow Rate 1.0 mL/min irphouse.comjapsonline.comthaiscience.info
1.5 mL/min researchgate.net
Detection UV at 245 nm irphouse.com
UV at 320 nm thaiscience.info
UV at 319 nm researchgate.net
Temperature Room Temperature irphouse.comthaiscience.info

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. For the analysis of this compound and other xanthones, TLC is often used for qualitative screening and can be adapted for quantitative analysis using a densitometer. nih.govacgpubs.orgresearchgate.net

In TLC, a stationary phase, typically silica (B1680970) gel GF254, is coated on a solid support like an aluminum plate. tjnpr.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

A common mobile phase for the separation of xanthones is a mixture of chloroform (B151607) and methanol, for example, in a ratio of 10:0.1 (v/v). researchgate.net Another mobile phase composition includes chloroform, ethyl acetate (B1210297), hexane (B92381), and formic acid in a 5:2:3:1 ratio. tjnpr.org After development, the separated spots can be visualized under UV light (at 254 nm or 366 nm) or by spraying with a derivatizing agent like anisaldehyde-sulphuric acid reagent, followed by heating. acgpubs.orgimpactfactor.org The Rf value (retention factor) is a characteristic parameter for each compound under specific TLC conditions and is used for identification. For instance, in one study, α-mangostin had an Rf value of 0.55. impactfactor.org

For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer is used. acgpubs.orgimpactfactor.org This method allows for the precise quantification of the separated compounds by measuring the absorbance or fluorescence of the spots. The method can be validated for linearity, precision, and accuracy. nih.govacgpubs.org

Table 2: TLC/HPTLC Parameters for Xanthone Analysis

ParameterValueReference
Stationary Phase Silica gel 60 F254 researchgate.net
Silica gel GF254 on aluminum plates tjnpr.org
Mobile Phase Chloroform:methanol (10:0.1 v/v) researchgate.net
Chloroform:ethyl acetate:hexane:formic acid (5:2:3:1 v/v/v/v) tjnpr.org
Chloroform:methanol (27:3 v/v) acgpubs.org
Detection Densitometry, UV scanning acgpubs.orgresearchgate.net
Derivatization Anisaldehyde-sulphuric acid reagent acgpubs.org

Spectroscopic Methods for Structural Elucidation (e.g., MS, NMR)

Spectroscopic techniques are indispensable for the structural elucidation of newly isolated or synthesized compounds like this compound. Mass spectrometry (MS) provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule. nih.govsemanticscholar.orgresearchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. scribd.com For this compound, Electron Ionization Mass Spectrometry (EIMS) can be used to determine its molecular formula. nih.govsemanticscholar.orgresearchgate.net The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. scribd.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. nih.govcapes.gov.bridexlab.com 1H NMR provides information about the different types of protons and their chemical environment, while 13C NMR provides information about the carbon skeleton of the molecule. nih.govnih.gov 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, which helps in piecing together the molecular structure. researchgate.net The structure of this compound has been established through detailed analysis of its 1D and 2D NMR spectroscopic data. capes.gov.bridexlab.com

Table 3: Spectroscopic Data for this compound

TechniqueObservationReference
Mass Spectrometry (EIMS) Provides molecular formula nih.govsemanticscholar.orgresearchgate.net
1H NMR Reveals proton environments researchgate.netthaiscience.info
13C NMR Details the carbon framework nih.govnih.govthaiscience.info
2D NMR (HMBC) Establishes atom connectivity researchgate.net

Advanced Analytical Approaches in Complex Biological Systems (excluding human clinical samples)

The analysis of this compound in complex biological matrices, such as plant extracts, requires advanced analytical approaches to achieve the necessary sensitivity and selectivity. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for this purpose. nih.govtandfonline.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govtandfonline.com This hyphenated technique allows for the identification and quantification of multiple compounds in a single run, even at low concentrations. LC-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements, which aids in the confident identification of compounds. tandfonline.com

LC-MS-based methods have been used for the comprehensive analysis of xanthones in different parts of the Garcinia mangostana plant. nih.govtandfonline.com These studies have successfully identified and quantified a range of xanthones, including this compound, in extracts from the pericarp, leaves, bark, and stem. nih.govtandfonline.com The use of solid-phase extraction (SPE) as a sample pre-treatment step can help to clean up the sample and enrich the analytes of interest before LC-MS analysis. japsonline.com Furthermore, LC-MS coupled with multivariate statistical analysis has been employed to identify key bioactive compounds in plant extracts. acs.org Another advanced technique, Centrifugal Partition Chromatography (CPC) coupled with HPLC-ESI-MS, has also been utilized for the analysis of xanthones. thieme-connect.com

Preclinical Pharmacological Activities and Molecular Mechanisms of Mangostenol

Cellular and Molecular Interactions

Receptor Binding Studies (e.g., RXRα, cholinesterases, RAGE)

Mangostenol, a xanthone (B1684191) derivative from the mangosteen fruit (Garcinia mangostana), has been investigated for its potential to interact with various biological receptors. In silico docking studies have suggested that this compound has the potential to inhibit the interaction between advanced glycation end-products (AGEs) and their receptor (RAGE). oamjms.euoamjms.eu This inhibitory action is proposed to occur through a competitive binding mechanism. oamjms.euoamjms.eu The binding of this compound to RAGE is thought to interfere with the pathobiology of the AGEs-RAGE axis, which is implicated in various chronic inflammatory diseases. oamjms.euoamjms.eu Specifically, the interaction site is located in the Ig-like C2-type 1 domain of the RAGE extracellular domain. oamjms.eu

In the context of neurodegenerative diseases, where cholinergic deficits are a key feature, compounds from mangosteen have been evaluated for their effects on cholinesterases. tandfonline.com Prenylated xanthones, including mangostanol (B179805) (a synonym for this compound), have demonstrated inhibitory activity against acetylcholinesterase (AChE) in vitro. mdpi.comresearchgate.net Some sources indicate that this compound is a selective inhibitor of acetylcholinesterase (AChE). biocrick.com Further studies have shown that methanol (B129727) extracts of mangosteen pericarp, containing a-mangostin and y-mangostin, exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com

There is currently no available information from the search results detailing the specific binding activities of this compound with Retinoid X Receptor alpha (RXRα).

Enzyme Modulation and Inhibition (e.g., acetylcholinesterase, butyrylcholinesterase, protein kinases, COX-I/II, aromatase, topoisomerase, HIV-1 protease, IP3R, MARK4, USP45)

This compound has been identified as an inhibitor of cholinesterase enzymes. It demonstrates selective inhibitory activity against acetylcholinesterase (AChE). mdpi.combiocrick.com Studies on mangosteen extracts containing various xanthones, including this compound, have shown potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comresearchgate.net

The broader class of xanthones from mangosteen has been shown to modulate the activity of several other enzymes. For instance, γ-mangostin, a related xanthone, has been found to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. oamjms.eu Another key xanthone, α-mangostin, has been shown to inhibit human DNA topoisomerases I and II. nih.gov Topoisomerase inhibitors can block DNA replication and lead to cell death, making them potential anticancer agents. nih.govwikipedia.orgebsco.comcreative-enzymes.com

While the broader family of mangosteen xanthones has been studied for various enzymatic inhibitions, specific data on the direct inhibitory effects of this compound on protein kinases, aromatase, HIV-1 protease, IP3R, MARK4, and USP45 were not available in the provided search results.

Interactive Table of this compound's Enzyme Inhibition Profile

EnzymeInhibition StatusNotes
Acetylcholinesterase (AChE)InhibitorSelective inhibitor. mdpi.combiocrick.com
Butyrylcholinesterase (BChE)InhibitorFound in extracts containing this compound. tandfonline.comresearchgate.net
Protein KinasesNot specifiedData for this compound is not available.
COX-I/IINot specifiedγ-mangostin shows inhibition. oamjms.eu
AromataseNot specifiedData for this compound is not available.
TopoisomeraseNot specifiedα-mangostin shows inhibition. nih.gov
HIV-1 ProteaseNot specifiedData for this compound is not available.
IP3RNot specifiedData for this compound is not available.
MARK4Not specifiedData for this compound is not available.
USP45Not specifiedData for this compound is not available.

Interaction with Signaling Pathways (e.g., Nrf-2/HO-1, STAT3/Cyclin D1, AMPK/SIRT1/PGC-1α, ERK1/2, MAPK, NF-κB, TGF-β1, PI3K/Akt, JNK, p38 kinase, TLR4-TAK1)

Xanthones derived from mangosteen pericarp have been shown to interact with a multitude of cellular signaling pathways, although the specific actions of this compound are not always individually delineated.

The Nrf-2/HO-1 pathway , a key regulator of antioxidant defense, is influenced by mangosteen xanthones. Garcinone D, for example, has been shown to increase the protein levels of nuclear factor erythroid 2-related factor (Nrf2) and heme oxygenase-1 (HO-1). nih.gov This pathway is crucial for cellular protection against oxidative stress. mdpi.com

The STAT3/Cyclin D1 pathway , which is involved in cell proliferation, is also modulated by mangosteen compounds. nih.gove-century.us Garcinone D has been observed to increase the protein levels of phosphorylated signal transducer and activator of transcription 3 (p-STAT3) and Cyclin D1. nih.gov

The AMPK/SIRT1/PGC-1α pathway , an energy-sensing network, is another target of mangosteen xanthones. foodandnutritionresearch.netresearchgate.netnih.gov This pathway plays a critical role in mitochondrial biogenesis and energy expenditure. mdpi.commdpi.com

Regarding the MAPK pathways , including ERK1/2, JNK, and p38 kinase, various mangosteen xanthones have demonstrated modulatory effects. mdpi.comnih.govnih.govmdpi.comcreative-diagnostics.com For instance, α-mangostin has been shown to inhibit the sustained activation of p38 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov In contrast, some studies show α-mangostin can activate the ASK1/p38 signaling pathway. nih.gov β-mangostin has been found to affect the TGF-β1/JNK signaling pathway. mdpi.comnih.gov

The NF-κB signaling pathway , a central pathway in inflammation, is a significant target of mangosteen xanthones. nih.govnih.gov α-mangostin, for example, has been shown to suppress inflammatory responses by inhibiting the activation of the TLR4-mediated transforming growth factor beta-activated kinase 1 (TAK1)-NF-κB signaling pathway. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

The TGF-β1 signaling pathway is implicated in cellular processes like fibrosis, and its interaction with mangosteen xanthones has been noted. mdpi.comnih.govdovepress.comoncotarget.commedsci.org β-mangostin, in particular, has been shown to protect against renal tubulointerstitial fibrosis by mediating the TGF-β1/JNK/Smad2 pathway. mdpi.comnih.gov

The PI3K/Akt signaling pathway is another pathway influenced by these compounds, although specific data for this compound is lacking. dovepress.com

The TLR4-TAK1 pathway is an upstream regulator of NF-κB and is inhibited by α-mangostin, highlighting the anti-inflammatory potential of these compounds. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Antioxidant Mechanisms

Free Radical Scavenging Pathways (e.g., DPPH, ABTS, superoxide (B77818) anion, nitric oxide, peroxynitrite)

The antioxidant properties of mangosteen and its constituent xanthones are well-documented, with studies demonstrating their ability to scavenge a variety of free radicals. While specific data for this compound is limited, the general antioxidant capacity of related xanthones provides context.

In DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays, γ-mangostin has been shown to be effective. mdpi.com However, some studies indicate that α-mangostin has lower activity in this assay compared to other phenolic compounds. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which involves electron transfer, is another method where mangosteen extracts have shown radical scavenging activity. foodandnutritionresearch.net

The scavenging of superoxide anions and nitric oxide are also important antioxidant mechanisms. While direct evidence for this compound is not prominent in the search results, the general class of xanthones is known for these properties.

There is no specific information in the provided search results about the peroxynitrite scavenging activity of this compound.

Reactive Oxygen Species (ROS) Modulation in Cell Lines

This compound and related xanthones have been shown to modulate the levels of reactive oxygen species (ROS) in various cell lines, although the effects can be context-dependent.

In some instances, mangosteen xanthones act as antioxidants, reducing intracellular ROS levels. For example, γ-mangostin has been shown to mitigate ROS generation in cultured cortical neurons. mdpi.com Conversely, in other contexts, particularly in cancer cells, some xanthones like α-mangostin have been found to increase ROS production, leading to the activation of apoptotic pathways. nih.gov For instance, α-mangostin was found to elevate ROS levels to activate the p38 signaling pathway in cervical cancer cells. nih.gov This dual role highlights the complex nature of these compounds in modulating cellular redox status.

Lipid Peroxidation Inhibition

This compound, a significant xanthone found in the pericarp of the mangosteen fruit, has demonstrated notable capabilities in inhibiting lipid peroxidation. This process, a key event in cellular injury, involves the oxidative degradation of lipids, which can lead to damage of cell membranes.

Studies have shown that this compound's antioxidant properties are central to this inhibitory effect. In a rat model of adjuvant-induced arthritis, treatment with α-mangostin significantly reduced the elevated levels of malondialdehyde (MDA), a key byproduct and marker of lipid peroxidation, in paw tissue. ajol.info This reduction highlights its ability to counteract the oxidative stress associated with inflammatory conditions. The mechanism behind this is attributed to its phenolic-like structure, which allows it to scavenge free radicals and interrupt the chain reactions of lipid peroxidation. ajol.info

Furthermore, research on healthy Sprague Dawley rats demonstrated that mangosteen pericarp ethanolic extract, rich in this compound, increased the percentage of lipid peroxidation inhibition. japsonline.com This effect was comparable to known antioxidants like silymarin (B1681676) and α-tocopherol. japsonline.com The ability of this compound to donate hydrogen atoms helps to stabilize free radicals, thereby preventing them from damaging cellular lipids and minimizing subsequent cellular injury. japsonline.com In vitro studies have also confirmed that γ-mangostin, another xanthone from mangosteen, effectively inhibits lipid peroxidation. nih.gov This body of evidence underscores the potential of this compound and related xanthones in mitigating cellular damage by preventing lipid peroxidation.

Anti-inflammatory Mechanisms

This compound exhibits potent anti-inflammatory properties through various molecular mechanisms, including the modulation of key inflammatory mediators and immune cell functions.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-4, CXCL10)

A primary mechanism of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. In various preclinical models, α-mangostin has been shown to significantly reduce the levels of key cytokines involved in the inflammatory cascade.

In a mouse model of lipopolysaccharide (LPS)-induced acute liver injury, α-mangostin treatment attenuated the increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, in LPS-stimulated RAW 264.7 macrophage cells, α-mangostin decreased the production of these same pro-inflammatory cytokines. nih.govkoreamed.org Studies on adjuvant-induced arthritic rats also revealed that α-mangostin treatment significantly reduced elevated serum concentrations of TNF-α and IL-6. ajol.info

Furthermore, research has demonstrated that α-mangostin can modulate other important inflammatory mediators. For instance, it has been found to reduce the transcription of cytokines and chemokines such as TNF-α, CCL4, CCL5, CXCL10, IL-6, and IL-1β in dengue virus-infected dendritic cells. researchgate.net In a model of skin tumorigenesis, α-mangostin downregulated the levels of pro-inflammatory cytokines IL-1β and IL-4, while upregulating the anti-inflammatory cytokine IL-10. frontiersin.org This broad-spectrum modulation of cytokines underscores the significant anti-inflammatory potential of this compound.

Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS) Inhibition

This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the activity and expression of key enzymes involved in the inflammatory process, namely cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

In LPS-stimulated RAW 264.7 macrophage cells, α- and γ-mangostin significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). caldic.comresearchgate.netcapes.gov.br This was associated with a reduction in the expression of the iNOS protein. caldic.comresearchgate.netcapes.gov.br However, these compounds did not appear to directly inhibit iNOS enzyme activity or the expression of COX-2. caldic.comresearchgate.netcapes.gov.br It is suggested that the reduction in PGE2 levels may be a consequence of the inhibition of COX-2 activity. caldic.com

Immune Cell Activity Modulation (e.g., macrophage polarization, T cell differentiation)

This compound influences the activity of immune cells, particularly macrophages, by modulating their polarization. Macrophages can exist in different functional states, with M1-like macrophages being pro-inflammatory and M2-like macrophages being anti-inflammatory and involved in tissue repair. oatext.commdpi.com

Studies have shown that α-mangostin can suppress the M1 polarization of macrophages. nih.gov In a mouse model of antigen-induced arthritis, α-mangostin treatment inhibited the inflammatory M1 polarization of macrophages and monocytes. nih.gov This effect was linked to the upregulation of silent information regulator 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which are known to promote a shift towards the anti-inflammatory M2 phenotype. nih.gov By promoting a less inflammatory macrophage phenotype, this compound can help to resolve inflammation and promote tissue healing. mdpi.com

The modulation of macrophage polarization by this compound also has implications for T cell differentiation. Macrophages play a crucial role in directing T cell responses, and by shifting towards an M2-like phenotype, they can influence T cells to adopt a less inflammatory profile, for example, by promoting the development of regulatory T cells. oatext.commednexus.org This modulation of immune cell activity represents a key aspect of this compound's anti-inflammatory and immunomodulatory properties. nih.govnih.gov

Antiproliferative and Apoptotic Mechanisms (in cell lines/animal models)

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines and animal models, primarily through the induction of cell cycle arrest.

Cell Cycle Arrest Induction (e.g., G0/G1, S phase)

A key mechanism by which this compound exerts its antiproliferative effects is by inducing cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

Numerous studies have shown that α-mangostin can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, including human colon cancer DLD-1 cells, pancreatic cancer cells, and breast cancer cells. mdpi.comresearchgate.netwjpsonline.com This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p27. mdpi.comresearchgate.net For example, in MDA-MB231 breast cancer cells, α-mangostin treatment led to a significant increase in the G1-phase population and a decrease in the S-phase population, which was correlated with decreased expression of cyclins, CDKs, and proliferating cell nuclear antigen (PCNA), and increased expression of the CDK inhibitor p21cip1. nih.gov

In some cell types, this compound derivatives have been shown to induce arrest at other phases of the cell cycle. For instance, γ-mangostin has been reported to cause S-phase arrest in human colon cancer DLD-1 cells. researchgate.netnih.gov Furthermore, β-mangostin induced cell cycle arrest in both the G1 and S phases in glioma cells. nih.gov This ability to halt the cell cycle at different checkpoints highlights the multifaceted antiproliferative activity of this compound and its related compounds. researchgate.netresearchgate.net

Apoptosis Induction through Caspase Activation (e.g., Caspase-3, Caspase-9)

There is currently a lack of specific research in the available scientific literature detailing the induction of apoptosis by this compound through the activation of caspases, such as caspase-3 and caspase-9. While studies on crude extracts of mangosteen pericarp, which contains this compound among other xanthones, have shown activation of caspases, these effects have not been specifically attributed to this compound itself. nih.gov

Mitochondrial Pathway Regulation (e.g., mitochondrial membrane potential, Bcl-2/Bax ratio, cytochrome c release)

Inhibition of Cell Proliferation and Viability

The cytotoxic effects of this compound have been evaluated against human cancer cell lines. In a study investigating various phytochemicals from Garcinia mangostana, this compound was isolated and tested for its ability to inhibit the proliferation of breast cancer cells. The results indicated that this compound did not exhibit significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines when compared to other compounds isolated from the same plant, such as α-mangostin and mangaphenone. x-mol.net

Table 1: Cytotoxicity of Compounds from Garcinia mangostana against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
α-mangostinMCF-712.0
α-mangostinMDA-MB-2319.3
β-mangostinMCF-74.4
β-mangostinMDA-MB-2317.9
This compound MCF-7 > 50
This compound MDA-MB-231 > 50
mangaxanthone BMCF-79.8
mangaxanthone BMDA-MB-23111.2
mangaphenoneMCF-77.6
mangaphenoneMDA-MB-23110.6

Data sourced from a study on the cytotoxic activity of phytochemicals from Garcinia mangostana L. and G. benthamiana (Planch. & Triana) Pipoly. x-mol.net

Anti-metastatic Mechanisms (e.g., inhibition of cell migration and invasion)

Specific preclinical studies focusing on the anti-metastatic properties of this compound are not extensively documented in the scientific literature. The inhibition of cancer cell migration and invasion are key indicators of anti-metastatic potential. nih.govnih.govtci-thaijo.orgpeerj.com While related compounds from mangosteen have demonstrated these effects, there is a lack of direct evidence to attribute these anti-metastatic mechanisms to this compound itself.

Antimicrobial Mechanisms (in vitro/non-human models)

This compound has been identified as possessing antibacterial properties in some preclinical investigations. caringsunshine.com

Bacterial Membrane Disruption and Cell Wall Permeability

The precise mechanism of this compound's antibacterial action has not been fully elucidated. However, it is thought to potentially involve the disruption of bacterial cell walls or membranes, leading to increased permeability. caringsunshine.com This mechanism is a common mode of action for many antimicrobial compounds, where the integrity of the bacterial cell membrane is compromised, leading to cell death. nih.govakjournals.comfrontiersin.org

Enzyme Activity Inhibition in Microorganisms (e.g., β-lactamase, bacterial protease)

Inhibition of crucial microbial enzymes is another proposed, though not definitively proven, mechanism for this compound's antibacterial effects. caringsunshine.com For instance, the inhibition of enzymes like β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics, is a key strategy in overcoming drug-resistant infections. frontiersin.orgmdpi.comwikipedia.orgamr-insights.eunih.gov However, specific studies confirming this compound's activity against β-lactamase or other bacterial proteases are not available in the current body of scientific literature.

Genomic Interference

While direct studies on this compound's specific interaction with bacterial genomes are limited, research on the broader class of xanthones, particularly α-mangostin, suggests that genomic interference is a potential antibacterial mechanism. mdpi.com This interference can occur through various actions that disrupt the normal genetic processes of bacteria. For instance, some antibacterial agents function by interfering with DNA synthesis, which is crucial for bacterial replication and survival. nih.gov Other proposed mechanisms for related compounds include the inhibition of enzyme activity, which can impair essential metabolic pathways necessary for bacterial life. mdpi.com The ability of compounds like α-mangostin to penetrate the bacterial cell wall and membrane allows for the potential interaction with intracellular components, including genetic material and the enzymes involved in its replication and expression. nih.gov

Biofilm Formation Disruption

The disruption of bacterial biofilms is a significant pharmacological activity attributed to xanthones from Garcinia mangostana. caringsunshine.com Although research specifically isolating this compound's effect is not abundant, extensive studies on α-mangostin demonstrate potent anti-biofilm capabilities. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses.

α-Mangostin has been shown to inhibit the formation of biofilms by various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govcaringsunshine.com It can prevent the initial attachment of bacteria to surfaces, inhibit further biomass accumulation, and disrupt the three-dimensional structure of established biofilms. plos.orgnih.gov For instance, topical applications of α-mangostin were found to effectively reduce the accumulation of Streptococcus mutans biofilms and compromise their mechanical stability, making them easier to remove. plos.orgnih.gov This is achieved, in part, by reducing the production of extracellular polysaccharides that form the biofilm matrix. plos.org Studies show that α-mangostin can inhibit biofilm formation by S. aureus strains by over 80% at certain concentrations. researchgate.net

Table 1: Preclinical Anti-Biofilm Activity of α-Mangostin

Bacterial StrainObserved EffectReference
Staphylococcus aureus (including MRSA)Inhibits biofilm formation and disrupts mature biofilms. nih.govcaringsunshine.com nih.govcaringsunshine.com
Streptococcus mutansReduces biomass accumulation, disrupts 3D architecture, and compromises mechanical stability of biofilms. plos.orgnih.gov Inhibits biofilm thickness. umy.ac.id plos.orgnih.govumy.ac.id

Synergistic Effects with Conventional Antimicrobials

A significant aspect of the preclinical activity of xanthones from mangosteen is their ability to act synergistically with conventional antibiotics, potentially overcoming bacterial resistance. akjournals.com α-Mangostin, in particular, has demonstrated strong synergistic actions with a variety of antibiotics against drug-resistant strains. mdpi.com This synergy can enhance the efficacy of antibiotics, allowing for lower effective doses and reducing the risk of resistance development. mdpi.com

Studies have shown that α-mangostin exhibits synergistic effects when combined with antibiotics such as vancomycin (B549263) against MRSA and gentamicin (B1671437) against vancomycin-resistant Enterococci (VRE). researchgate.net The combination of α-mangostin with amoxicillin (B794) has also been shown to have synergistic activity against MRSA. upm.edu.my A derivative of α-mangostin, α-MG-4, was found to restore the sensitivity of MRSA to penicillin, enrofloxacin, and gentamicin. nih.gov This synergistic effect is often quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.

Table 2: Synergistic Effects of α-Mangostin with Conventional Antibiotics

AntibioticBacterial StrainObserved Synergistic Effect (FICI)Reference
GentamicinVancomycin-Resistant Enterococci (VRE)0.451 ± 0.069 akjournals.comresearchgate.net
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)0.441 ± 0.131 akjournals.comresearchgate.net
AmoxicillinMethicillin-Resistant Staphylococcus aureus (MRSA)< 0.5 upm.edu.my
Penicillin, Enrofloxacin, GentamicinMethicillin-Resistant Staphylococcus aureus (MRSA)Synergistic effects observed with α-MG-4 derivative. nih.gov

Activity against specific bacterial and fungal strains (e.g., Staphylococcus aureus, MRSA, Gram-positive bacteria, Helicobacter pylori)

This compound and its related xanthones, especially α-mangostin, have shown significant antibacterial activity against a range of pathogens, particularly Gram-positive bacteria. mdpi.comnih.gov The primary mechanism is believed to be the disruption of the bacterial cell membrane. nih.govcaringsunshine.com

Staphylococcus aureus and MRSA: α-Mangostin is notably effective against S. aureus, including methicillin-resistant strains (MRSA). nih.govcaringsunshine.com It exhibits low minimum inhibitory concentration (MIC) values, often in the range of 0.78–1.56 µg/mL for MRSA. nih.gov Some studies have reported MIC values for α-mangostin against MRSA as low as 6.25 µg/mL. researchgate.net this compound itself has been noted to have anti-staphylococcal activity, with MIC values of 50 μg/mL against some S. aureus strains. researchgate.net

Gram-positive bacteria: The antibacterial activity of α-mangostin is more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, which is attributed to the structural differences in their cell walls. nih.gov It has shown efficacy against various Staphylococcus species isolated from companion animals, with MICs ranging from 1 to 16 µg/ml. nih.gov

Helicobacter pylori: Extracts from Garcinia mangostana and its purified compounds have demonstrated activity against H. pylori, a bacterium linked to gastric ulcers. google.comcore.ac.uk α-Mangostin showed notable activity against a metronidazole-resistant strain of H. pylori with a MIC value of 7.8 µg/mL. researchgate.net Encapsulating Garcinia mangostana extract into mucoadhesive nanoparticles enhanced its anti-H. pylori activity in preclinical models. researchgate.netnih.gov

Table 3: Preclinical Antibacterial Activity of Mangosteen Xanthones

CompoundBacterial StrainActivity (MIC)Reference
α-MangostinMethicillin-Resistant Staphylococcus aureus (MRSA)0.78–1.56 µg/mL nih.gov
α-MangostinVancomycin-Resistant Enterococci (VRE)6.25 µg/mL researchgate.net
This compoundStaphylococcus aureus50 µg/mL researchgate.net
α-MangostinHelicobacter pylori (metronidazole-resistant)7.8 µg/mL researchgate.net

Other Biological Activities (Preclinical/Mechanistic Focus)

Neuroprotective Mechanisms (e.g., mitigation of oxidative injury, acetylcholinesterase activity)

Xanthones from mangosteen, including α-mangostin and γ-mangostin, have demonstrated significant neuroprotective effects in preclinical studies. nih.govbiointerfaceresearch.com These effects are attributed to multiple mechanisms, primarily the mitigation of oxidative stress and the modulation of key enzymes involved in neurodegeneration. nih.govmdpi.com

One of the key neuroprotective mechanisms is the reduction of oxidative injury. α-Mangostin has been shown to protect neuronal cells from oxidative stress-induced cell death by suppressing reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. frontiersin.org It can also modulate apoptotic pathways by reducing pro-apoptotic proteins like BAX and increasing anti-apoptotic proteins like BCL-2. frontiersin.org Furthermore, α-mangostin may exert its neuroprotective effects through the activation of the SIRT1/3-FOXO3a signaling pathway, which is involved in cell survival and longevity. frontiersin.org

Another important mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com Reduced levels of acetylcholine are a hallmark of Alzheimer's disease. An aqueous extract of mangosteen pericarp, rich in xanthones, was found to restore acetylcholinesterase activity in a rat model. mdpi.com

Hepatoprotective Mechanisms

Preclinical evidence strongly suggests that xanthones from Garcinia mangostana possess hepatoprotective properties. nih.govmdpi.com These protective effects against liver injury are mediated through several molecular mechanisms.

The primary hepatoprotective mechanism is the potent antioxidant activity of these compounds. researchgate.net γ-Mangostin has been shown to protect normal human hepatocytes from oxidative injury induced by toxins like tert-butyl hydroperoxide. researchgate.net This is achieved by decreasing lipid peroxidation and increasing the levels of crucial antioxidant enzymes such as superoxide dismutase and glutathione. researchgate.net Similarly, α-mangostin has been found to have a hepatoprotective effect by improving the structure and function of the liver in preclinical models of diabetes. researchgate.net The anti-inflammatory properties of these xanthones also contribute to their hepatoprotective effects by inhibiting the production of pro-inflammatory mediators in liver tissue. nih.gov

Modulatory Effects on Advanced Glycation End-products (AGEs) and their Receptors (RAGE)

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) are implicated in the pathogenesis of various chronic diseases, including diabetic complications, by promoting oxidative stress and inflammation. Preclinical research, primarily through computational models, has begun to explore the potential of this compound to modulate this pathway.

An in silico study investigated the potential of several xanthones from Garcinia mangostana L. to inhibit the interaction between AGEs and RAGE. researchgate.net Using molecular docking methods, the study analyzed the binding of nine active compounds, including this compound (referred to as mangostanol), to RAGE. researchgate.netresearchgate.net The results suggested that this compound could potentially inhibit the activity of the imidazole-RAGE interaction through a competitive binding mechanism. researchgate.net This interaction is significant as certain AGEs, such as those containing imidazole (B134444) structures, are thought to be particularly potent in activating RAGE and inducing pro-inflammatory cellular responses. researchgate.net

The molecular docking analysis predicted that this compound, along with other xanthones like 1-isomangostin, 3-isomangostin, and γ-mangostin, has the ability to competitively bind to RAGE, potentially blocking the binding of AGEs. biointerfaceresearch.com This suggests a possible mechanism by which this compound could mitigate the pathological consequences of the AGE-RAGE axis. researchgate.net However, it is crucial to note that these findings are based on computational predictions and have not yet been validated by in vitro or in vivo experimental studies focusing specifically on isolated this compound. researchgate.netsemanticscholar.org Research on a methanolic extract of Garcinia mangostana has shown activity in inhibiting AGE formation, but the specific contribution of this compound to this effect has not been elucidated. semanticscholar.org

Table 1: In Silico Docking Results of this compound and Related Compounds with RAGE

Compound Predicted Activity Mechanism of Action Reference
This compound (Mangostanol) Potential inhibition of AGE-RAGE interaction Competitive binding to RAGE biointerfaceresearch.com, researchgate.net
1-isomangostin Potential inhibition of AGE-RAGE interaction Competitive binding to RAGE researchgate.net
3-isomangostin Potential inhibition of AGE-RAGE interaction Competitive binding to RAGE researchgate.net
γ-mangostin Potential inhibition of AGE-RAGE interaction Competitive binding to RAGE researchgate.net
Gartanin Potential inhibition of AGE-RAGE interaction Competitive binding to RAGE researchgate.net

Antiviral Mechanisms (e.g., viral entry inhibition, modulation of host immune response, inhibition of viral replication)

The potential antiviral activities of this compound have been explored primarily through computational, or in silico, studies. These predictive models suggest that this compound may act against certain viruses by interfering with key processes in the viral life cycle, although experimental validation of these mechanisms for the isolated compound is still required.

One area of investigation has been the potential of this compound to inhibit the dengue virus. A molecular docking study assessed the binding affinity of seven xanthone compounds from mangosteen peel against the dengue virus envelope protein, which is crucial for mediating viral entry into host cells. researchgate.net The results indicated that this compound (referred to as mangostanol) exhibited a strong binding affinity for a specific "pocket" (the β-OG pocket) on the envelope protein. researchgate.net This binding affinity was predicted to be greater than that of the reference ligand, suggesting that this compound could potentially act as an inhibitor of the dengue virus envelope protein's conformational activity, thereby possibly inhibiting viral entry. researchgate.net

Furthermore, the antiviral potential of this compound has been evaluated against SARS-CoV-2 using computational tools. An in silico analysis using the PASS (Prediction of Activity Spectra for Substances) Online tool predicted that both this compound and mangostanol have a higher probability of antiviral activity than inactivity. nih.gov A subsequent molecular docking study screened several bioactive compounds from Garcinia mangostana against four key SARS-CoV-2 proteins: the RBD of the spike protein, helicase, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). phcogj.com The study reported the binding affinities of this compound and mangostanol to these viral protein targets, suggesting a potential multi-target inhibitory effect that could interfere with viral entry and replication. phcogj.com

While these computational findings are promising, it is important to emphasize that they represent theoretical predictions. The majority of in vitro and in vivo research on the antiviral effects of mangosteen xanthones has focused on other compounds, particularly α-mangostin, detailing their roles in inhibiting viral replication and modulating the host immune response for viruses like Dengue, Chikungunya, and HIV. nih.govnih.govjmchemsci.com Specific experimental studies on isolated this compound are needed to confirm these predicted antiviral mechanisms and to elucidate its potential effects on viral entry, replication, and host immune modulation.

Table 2: Predicted Antiviral Activity of this compound from In Silico Studies

Virus Target Predicted Mechanism Study Type Reference
Dengue Virus Envelope Protein Potential inhibition of viral entry by binding to the β-OG pocket Molecular Docking researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Mangostanol
α-mangostin
γ-mangostin
1-isomangostin
3-isomangostin
Gartanin
Garcinone D
Aminoguanidine

Structure Activity Relationship Sar Studies of Mangostenol and Its Analogs

Influence of Functional Groups on Biological Activities (e.g., hydroxyl, prenyl, methoxyl groups)

The diverse biological activities of xanthones are largely modulated by the functional groups attached to the core xanthone (B1684191) structure, particularly hydroxyl, prenyl, and methoxyl groups. nih.gov The presence and placement of these groups can significantly enhance or diminish the compound's therapeutic effects. nih.gov

Hydroxyl Groups: The hydroxyl (-OH) groups are critical for the biological activity of many xanthones. Studies on α-mangostin derivatives have shown that the hydroxyl groups at positions C-3 and C-6 are vital for their cytotoxic properties. rasayanjournal.co.in Blocking these hydroxyl groups through methylation or acylation often leads to a dramatic decrease in activity. caldic.com For instance, one study found that replacing a hydroxyl group with a methoxy (B1213986) group significantly reduced the potency of xanthone derivatives in inducing mitochondrial membrane potential loss, a key step in apoptosis. researchgate.net Furthermore, research on the antibacterial properties of 1,3,6,7-tetraoxygenated xanthones suggests that a combination of hydroxyl groups at C-3 and C-6 is essential for potent activity. akjournals.com

Prenyl Groups: Prenyl (isoprenyl) side chains are another key determinant of biological activity. mdpi.com The presence of these five-carbon units often enhances the lipophilicity of the molecule, which can facilitate its interaction with biological membranes. SAR analyses of α-mangostin analogs have indicated that maintaining the isoprenyl group at the C-8 position is essential for cytotoxic activity against various cancer cell lines. rsc.orgresearchgate.net Similarly, the improved antibacterial activity of α-mangostin compared to other analogs has been attributed to the presence of prenyl substituents at both the C-2 and C-8 positions. mdpi.com In the context of cholinesterase inhibition, a preliminary SAR study suggested that the C-8 prenyl group plays an important role in the inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The introduction of a prenyl group to a simple 1-hydroxyxanthone (B191526) was also found to dramatically increase its anticancer activity. mdpi.com

Methoxyl Groups: The influence of methoxyl (-OCH₃) groups is more varied and appears to be dependent on their position and the specific biological activity being assessed. For example, a methoxyl group at the C-7 position of α-mangostin, combined with isopentyl groups at C-2 and C-8, was found to improve antituberculosis activity. caldic.com Conversely, a different study on antibacterial efficacy indicated that a methoxyl group at C-7 diminished the activity of xanthones. akjournals.com This highlights the nuanced role of methoxylation in modulating the pharmacological profile of these compounds.

Functional GroupPositionInfluence on Biological ActivityExample Compound(s)Source(s)
Hydroxyl (-OH)C-3 and C-6Crucial for cytotoxic and antibacterial activity. Blocking them reduces potency.α-Mangostin rasayanjournal.co.incaldic.comakjournals.com
PrenylC-8Essential for cytotoxicity and cholinesterase inhibition.α-Mangostin rsc.orgresearchgate.netnih.gov
PrenylC-2 and C-8Enhances antibacterial activity.α-Mangostin mdpi.com
Methoxyl (-OCH₃)C-7Improves antituberculosis activity in some analogs.α-Mangostin analog caldic.com
Methoxyl (-OCH₃)C-7Diminishes antibacterial efficacy in some analogs.γ-Mangostin analog akjournals.com

Role of the Xanthone Tricyclic Scaffold

The fundamental 9H-Xanthen-9-one structure, a tricyclic system of C6-C3-C6, is considered a "privileged scaffold". mdpi.comnih.gov This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological receptors, thus exhibiting a wide range of pharmacological activities. mdpi.com The rigid, planar nature of the xanthone core provides a specific three-dimensional arrangement for the attached functional groups, allowing for precise interactions with various biological targets such as enzymes and receptors. nih.govmdpi.com The biological properties of compounds like mangostenol are fundamentally related to this tricyclic structure, with the specific activities being fine-tuned by the substituents on the A and B rings. nih.govnih.gov The scaffold's ability to engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, is central to the bioactivity of this class of natural products.

Computational and Molecular Docking Studies for SAR Elucidation

In recent years, computational methods, particularly molecular docking, have become invaluable tools for elucidating the SAR of this compound and its analogs at a molecular level. unsri.ac.id These in silico techniques predict how a ligand (like a xanthone) binds to the active site of a target protein, providing insights into the binding affinity and specific molecular interactions that drive biological activity.

For example, molecular docking studies were conducted to investigate the potential of various xanthones from Garcinia mangostana, including α-mangostin, γ-mangostin, and 8-desoxygartanin (B23551), as inhibitors of key proteins of the SARS-CoV-2 virus. unsri.ac.idunsri.ac.id These studies calculated the binding energies and identified the specific amino acid residues involved in the interactions. One such study found that 8-desoxygartanin exhibited strong binding affinities to the main protease (Mpro), TMPRSS2, RdRp, and ACE2 receptors, with binding energies of -8.0, -9.6, -7.8, and -8.6 kcal/mol, respectively. unsri.ac.idresearchgate.net

Another study focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Molecular docking revealed that α-mangostin, γ-mangostin, and garcinone C interact differently with five key regions within the active sites of these enzymes. The primary forces driving these interactions were identified as hydrophobic interactions and hydrogen bonds. nih.gov These computational findings complement experimental data and help rationalize the observed SAR, guiding the design of new, more potent analogs.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key FindingsSource(s)
8-DesoxygartaninSARS-CoV-2 Mpro-8.0Strong molecular interaction compared to control drugs. unsri.ac.idunsri.ac.id
8-DesoxygartaninSARS-CoV-2 TMPRSS2-9.6Strong molecular interaction compared to control drugs. unsri.ac.idunsri.ac.id
8-DesoxygartaninSARS-CoV-2 RdRp-7.8Strong molecular interaction compared to control drugs. unsri.ac.idunsri.ac.id
8-DesoxygartaninSARS-CoV-2 ACE2-8.6Strong molecular interaction compared to control drugs. unsri.ac.idunsri.ac.id
α-MangostinAChE & BChENot specifiedInteracts with key regions of cholinesterases mainly via hydrophobic and hydrogen bonding. nih.gov
γ-MangostinAChE & BChENot specifiedInteracts with key regions of cholinesterases mainly via hydrophobic and hydrogen bonding. nih.gov
Garcinone CAChE & BChENot specifiedInteracts with key regions of cholinesterases mainly via hydrophobic and hydrogen bonding. nih.gov

Preclinical Pharmacokinetic and Metabolic Pathway Research

Absorption and Distribution Mechanisms in Animal Models

There is no specific information available in the scientific literature regarding the absorption and distribution mechanisms of Mangostenol in animal models.

Metabolic Pathways and Enzyme Systems Involved (excluding human metabolism)

The metabolic pathways and the specific enzyme systems involved in the metabolism of this compound in any preclinical animal model have not been documented in published research.

Excretion Mechanisms in Preclinical Studies

There is no data available from preclinical studies detailing the excretion mechanisms of this compound.

Comparative Research with Other Natural Xanthones

Activity and Mechanistic Comparisons with Alpha-Mangostin (B1666899), Gamma-Mangostin (B22920), and other Garcinia Xanthones

The fruit of the Garcinia mangostana tree is a rich source of a class of polyphenolic compounds known as xanthones, with over 60 different types having been identified from various parts of the plant. researchgate.netresearchgate.net Among these, alpha-mangostin and gamma-mangostin are the most abundant and extensively studied for their pharmacological properties. researchgate.netnih.govmdpi.com Mangostenol, a more recently identified xanthone (B1684191), exists alongside these major compounds, and comparative research is crucial to understanding its unique biological profile. mdpi.comacs.org

Research into the bioactivity of these related compounds reveals a spectrum of efficacy and differing mechanisms of action. For instance, in one study, this compound, alongside the better-known alpha- and gamma-mangostin, demonstrated moderate inhibitory effects on cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, an enzyme involved in cellular signal transduction. capes.gov.br This indicates a shared mechanism of action among these three xanthones in modulating cellular signaling pathways.

However, in other biological assays, the activities of these xanthones diverge significantly. In studies of antibacterial efficacy, alpha-mangostin has shown pronounced, dose-dependent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). akjournals.comemerald.com In contrast, a related compound, mangostanol (B179805), was found to have negligible antibacterial efficacy in one comparative study. akjournals.com Similarly, when evaluating anticancer properties, alpha-mangostin frequently exhibits the highest inhibitory activity against cancer cell growth when compared to other xanthones like beta-mangostin, gamma-mangostin, and garcinone E. emerald.comresearchgate.net

In the context of anti-inflammatory action, both alpha- and gamma-mangostin have been shown to significantly inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell models. caldic.com Research indicates that gamma-mangostin may have a stronger inhibitory effect than alpha-mangostin in this regard. caldic.com While specific anti-inflammatory data for this compound is less prevalent, the established activities of its sister compounds provide a benchmark for its potential in this area. The structural differences between these xanthones—such as the number and position of hydroxyl, methoxy (B1213986), and prenyl groups—are believed to account for the observed variations in their biological activities. nih.gov

Table 1: Comparative Bioactivity of this compound and Other Garcinia Xanthones

Xanthone Biological Activity Observed Effect & Comparison Reference(s)
This compound cAMP Phosphodiesterase Inhibition Exhibits moderate inhibitory effects, similar to α- and γ-mangostin. capes.gov.br
Alpha-Mangostin (α-mangostin) cAMP Phosphodiesterase Inhibition Exhibits moderate inhibitory effects. capes.gov.br
Antibacterial Potent activity against MRSA and VRE. akjournals.comemerald.com Considered a major anti-bacterial agent from mangosteen. akjournals.com akjournals.comemerald.com
Anti-inflammatory Inhibits NO and PGE2 production. caldic.com caldic.com
Anticancer Often the most potent among tested xanthones in inducing cell-cycle arrest and apoptosis. emerald.comresearchgate.net emerald.comresearchgate.net
Gamma-Mangostin (γ-mangostin) cAMP Phosphodiesterase Inhibition Exhibits moderate inhibitory effects. capes.gov.br
Anti-inflammatory Potently inhibits NO and PGE2 production, with efficacy greater than α-mangostin. caldic.com Acts as a serotonin (B10506) receptor antagonist. idexlab.comthaiscience.info caldic.comidexlab.comthaiscience.info
Antiviral Predicted to have activity against a broader range of viruses than α-mangostin. researchgate.net
Mangostanol Antibacterial Showed negligible efficacy in at least one study. akjournals.com

Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The therapeutic potential of xanthones may be enhanced through synergistic interactions with other compounds, a phenomenon observed in both traditional and clinical research. Historically, mangosteen extracts, containing a mixture of xanthones including this compound derivatives, were used in herbal tonics with botanicals like turmeric, ginger, and holy basil, with the belief that such combinations produced amplified antioxidant and soothing effects. caringsunshine.com

Modern research has focused on quantifying these interactions, particularly with the well-studied alpha-mangostin. Significant synergistic activity has been documented between alpha-mangostin and several conventional antibiotics against drug-resistant bacteria. akjournals.com For example, a synergistic effect was observed when combining alpha-mangostin with gentamicin (B1671437) against VRE and with vancomycin (B549263) against MRSA. akjournals.com Further studies have demonstrated that alpha-mangostin works in synergy with oxacillin (B1211168) against oxacillin-resistant Staphylococcus saprophyticus. ljmu.ac.uk The proposed mechanisms for this synergy include the disruption of the bacterial cytoplasmic membrane and the inhibition of beta-lactamase, an enzyme that confers bacterial resistance to penicillin-like antibiotics. ljmu.ac.uk Partial synergism has also been noted with ampicillin, minocycline, and fosfomycin. akjournals.com

Beyond antimicrobial applications, synergistic effects have been identified in cancer therapy. The combined treatment of alpha-mangostin with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) has been shown to produce synergistic anticancer effects. researchgate.net

Conversely, antagonistic interactions, where the combination of compounds is less effective than the individual components, have also been reported. A study on the treatment of leptospirosis found that while gamma-mangostin alone had strong anti-leptospiral capacity, its combination with penicillin G resulted in an antagonistic effect against Leptospira interrogans serovar Saigon. akjournals.com

While most of the specific interaction studies have centered on alpha- and gamma-mangostin, these findings highlight a key aspect of xanthone pharmacology. The potential for this compound to act synergistically or antagonistically with other bioactive molecules remains a promising area for future investigation.

Table 2: Documented Interactions of Garcinia Xanthones with Other Bioactive Compounds

Xanthone Interacting Compound Interaction Type Observed Effect Reference(s)
Alpha-Mangostin Gentamicin Synergistic Enhanced antibacterial activity against VRE. akjournals.com
Vancomycin Synergistic Enhanced antibacterial activity against MRSA. akjournals.com
Oxacillin Synergistic Enhanced antibacterial activity against oxacillin-resistant Staphylococcus. ljmu.ac.uk
Ampicillin, Minocycline, Fosfomycin Partial Synergism Enhanced antibacterial activity against VRE. akjournals.com
5-Fluorouracil (5-FU) Synergistic Enhanced anticancer effects. researchgate.net
Gamma-Mangostin Penicillin G Antagonistic Reduced efficacy against Leptospira interrogans serovar Saigon. akjournals.com
Mangosteen Extract Turmeric, Ginger, Holy Basil Synergistic (Traditional Use) Amplified antioxidant and soothing properties. caringsunshine.com

Future Research Directions and Translational Perspectives Excluding Clinical Outcomes

Exploration of Novel Molecular Targets

Future investigations are needed to expand the list of known molecular targets for mangostenol. Currently, research has identified mangostanol (B179805) (a synonym for this compound used in some literature) as a selective inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. chemfaces.com This finding suggests a potential avenue for research into neurodegenerative disorders.

Additionally, a patent for a total xanthone (B1684191) extract from Garcinia mangostana, which includes mangostanol, has highlighted its role as an inducer of the TR3 receptor (also known as Nur77). google.com TR3 is considered a desirable molecular target for screening anti-tumor and cardiovascular drugs, indicating that this compound's interaction with this nuclear receptor warrants further specific investigation. google.com

The broader class of xanthones is known to interact with a wide array of cellular targets, including enzymes crucial for cancer cell survival such as kinases, DNA polymerases, and ribonucleotide reductases. oncologyradiotherapy.comnih.gov A key future direction will be to determine if this compound specifically inhibits these or other enzymes and to what degree, thereby clarifying its potential as a targeted therapeutic agent.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better understand how this compound functions, more advanced and specific biological models are required.

In Vitro Models: Initial studies have demonstrated the cytotoxic activity of this compound against certain cancer cell lines, such as the CEM-SS human lymphoblastic leukemia cell line. chemfaces.com Future in vitro research should expand to a wider panel of cancer cell lines, including those for breast, colon, and glioblastoma, which have been used to test other mangosteen xanthones. mdpi.comwjpsonline.com Moreover, the development of three-dimensional (3D) organoid and spheroid culture models would offer a more physiologically relevant environment to study this compound's effects on tumor microenvironments and cell-cell interactions. For neuroprotective research, co-culture models of neurons and glial cells could be employed to investigate the mechanisms behind its AChE inhibition and potential anti-inflammatory effects in the central nervous system. oncologyradiotherapy.commdpi.com

In Vivo Models: While various animal models have been used to study the effects of mangosteen extracts and other xanthones, specific in vivo studies for purified this compound are less common. oncologyradiotherapy.comcaldic.combiointerfaceresearch.com Future research should utilize specific animal models to validate in vitro findings. For example, xenograft models, where human cancer cells are implanted into immunocompromised mice, could be used to assess this compound's anti-tumor efficacy. caldic.com For its neuroprotective potential, transgenic mouse models of Alzheimer's disease could be instrumental in understanding how its AChE inhibitory activity translates to cognitive and pathological improvements. mdpi.com

Design and Synthesis of Enhanced this compound Derivatives for Specific Biological Activities

The chemical modification of natural products is a proven strategy to enhance their efficacy, selectivity, and physicochemical properties. While the synthesis of derivatives of other xanthones like α-mangostin is well-documented, the design and synthesis of this compound derivatives is a largely unexplored field. rasayanjournal.co.inmdpi.comcaldic.com

Future research should focus on the semi-synthesis or total synthesis of novel this compound analogues. mdpi.com By modifying the functional groups on the xanthone core, such as the hydroxyl and prenyl groups, it may be possible to improve its biological activity. For example, structure-activity relationship (SAR) studies on other xanthones have shown that such modifications can dramatically impact antioxidant or cytotoxic potency. caldic.com Creating a library of this compound derivatives would allow for systematic screening to identify compounds with enhanced potency against specific targets like AChE or with improved anticancer activity. nih.gov

Application of Omics Technologies (e.g., proteomics, metabolomics) in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful and unbiased approach to uncovering the mechanisms of action of natural compounds. humanspecificresearch.orgfrontiersin.orgfrontiersin.org The application of these technologies to this compound research is a promising future direction that could provide a holistic view of its cellular effects. mdpi.comresearchgate.net

Proteomics: This technology can be used to identify the full range of proteins that are affected by this compound treatment in a cell. A large-scale study of protein abundance and post-translational modifications could reveal novel molecular targets and perturbed signaling pathways, providing a deeper understanding of its mode of action. humanspecificresearch.org

Metabolomics: By analyzing the global changes in cellular metabolites following this compound exposure, researchers can identify metabolic pathways that are significantly altered. This could elucidate its effects on cancer cell metabolism or its antioxidant mechanisms. humanspecificresearch.orgfrontiersin.org

Integrating data from these omics approaches can help construct comprehensive molecular networks, offering crucial insights for drug discovery and development. frontiersin.org

Elucidating Unclear Mechanisms of Action

While initial targets for this compound have been identified, the precise mechanisms through which it exerts its biological effects remain largely unclear. nih.gov Future research must focus on delineating the specific signaling pathways it modulates.

For its anticancer activity, it is unknown whether this compound induces apoptosis, autophagy, or cell cycle arrest, which are common mechanisms for other xanthones. oncologyradiotherapy.comwjpsonline.comresearchgate.net Investigating its effect on key regulatory proteins in these pathways, such as caspases, Bcl-2 family proteins, and cyclins, is a critical next step. nih.gov Similarly, the mechanism behind its acetylcholinesterase inhibition needs to be explored through enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or mixed-mode. Understanding these fundamental mechanisms is essential for its development as a therapeutic agent.

Overcoming Research Challenges (e.g., low aqueous solubility in in vitro models)

A significant hurdle in the preclinical study and potential therapeutic application of this compound is its poor aqueous solubility, a common characteristic of hydrophobic xanthones. chemfaces.comiium.edu.my This low solubility can hinder its dissolution and bioavailability, posing a challenge for in vitro assays and in vivo administration. iium.edu.myresearchgate.net

Future research must continue to explore and apply advanced formulation strategies to overcome this limitation. Several techniques that have been successful for the related compound α-mangostin could be adapted for this compound:

Successfully developing and applying these solubility enhancement techniques will be crucial for advancing this compound through preclinical research and toward potential translational applications.

Table of Mentioned Compounds

Q & A

Q. What are the validated analytical methods for quantifying Mangostenol in plant extracts?

Methodological Answer:

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is the gold standard for quantification due to its high sensitivity and specificity. Key parameters include:
    • Column: C18 reversed-phase (e.g., 5 µm particle size, 250 mm length).
    • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid.
    • Detection: Negative ion mode for this compound’s carboxyl group (m/z 451.2 → 287.1).
  • Validate the method using ICH guidelines (linearity, precision, accuracy) and compare with UV-Vis spectroscopy for cross-verification .

Q. How can this compound be synthesized in vitro, and what are the critical yield-limiting factors?

Methodological Answer:

  • Biosynthetic pathways : Focus on polyketide synthase (PKS) enzymes in Garcinia mangostana.
    • Optimize precursor availability (malonyl-CoA, acetyl-CoA) via metabolic engineering.
    • Yield limitations :
  • pH sensitivity (optimal range: 6.5–7.0).
  • Subcellular compartmentalization (e.g., endoplasmic reticulum vs. cytosol).
  • Use fed-batch fermentation with real-time monitoring of dissolved oxygen and temperature .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Cell lines :
    • Cancer : MCF-7 (breast), HepG2 (liver).
    • Anti-inflammatory : RAW 264.7 macrophages (LPS-induced TNF-α assay).
  • Dosage : Start with 1–100 µM, using DMSO as a vehicle (≤0.1% final concentration).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via MTT/WST-1 assays .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Dose-dependent analysis :
    • Low doses (1–10 µM): Scavenge ROS via Nrf2/ARE pathway activation.
    • High doses (>50 µM): Induce pro-oxidant effects via Fe²⁺ chelation and Fenton reactions.
  • Experimental design :
    • Use siRNA knockdown of Nrf2 to confirm mechanism.
    • Measure GSH/GSSG ratio and 8-OHdG levels in parallel .

Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

  • Isobolographic analysis : Calculate Combination Index (CI) using Chou-Talalay method.
  • Synergy thresholds :
    • CI < 1: Synergy.
    • CI = 1: Additivity.
    • CI > 1: Antagonism.
  • Validate with ANOVA + Tukey’s post hoc test (p < 0.05). Include dose-response matrices for robustness .

Q. How to design a reproducible protocol for this compound’s in vivo pharmacokinetic studies?

Methodological Answer:

  • Animal model : Sprague-Dawley rats (n ≥ 6/group).
  • Dosing : 50 mg/kg oral gavage vs. intravenous (IV) injection.
  • Sampling : Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical validation :
    • Plasma extraction : Protein precipitation with acetonitrile.
    • LC-MS/MS : LLOQ (Lower Limit of Quantification) ≤ 1 ng/mL.
  • Report AUC, Cmax, Tmax, t½ with ±SD .

Key Methodological Recommendations

  • Literature reviews : Use PubMed, Web of Science, and Scopus for systematic searches; avoid overreliance on Google Scholar due to reproducibility limitations .
  • Experimental rigor : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Data conflicts : Conduct sensitivity analyses and report Cohen’s d for effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.